N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide
Description
N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is a synthetic organic compound featuring a hybrid structure combining a fluorenyl group, a propanamide linker, and a 6-methylimidazo[2,1-b]thiazole moiety. The imidazothiazole core is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity .
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-14-12-25-18(13-27-22(25)23-14)7-9-21(26)24-17-6-8-20-16(11-17)10-15-4-2-3-5-19(15)20/h2-6,8,11-13H,7,9-10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKKUZMGDCDUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)CCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorenyl and methylimidazothiazolyl intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Catalysts such as palladium on carbon, and specific solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenyl alcohols.
Scientific Research Applications
Table 1: Common Synthesis Pathways
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Hantzsch Reaction | 9H-fluoren-9-ylidene hydrazine, α-halocarbonyl compounds | Formation of thiazole derivatives |
| 2 | Amidation | Thiazole derivative, propanoyl chloride | Formation of N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide |
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. Studies have screened these compounds against various multidrug-resistant microorganisms, revealing their potential as antimicrobial agents.
Case Study: Antimicrobial Evaluation
A study synthesized several thiazole derivatives and assessed their minimum inhibitory concentrations (MICs) against Gram-positive bacteria and fungi. The results demonstrated that while some compounds had MICs higher than 256 μg/mL, others showed promising activity against specific strains, suggesting a potential pathway for developing new antibiotics .
Anti-Cancer Activity
The imidazo[2,1-b]thiazole moiety is known for its anticancer properties. Compounds containing this structure have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Anti-Cancer Mechanisms
In vitro studies have shown that modifications to the thiazole ring can enhance cytotoxicity against cancer cells. For example, certain derivatives were found to induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
Material Science Applications
Beyond biological applications, this compound has implications in material science. Its ability to form stable polymers makes it suitable for developing advanced materials with specific electrical and optical properties.
Table 2: Material Properties
| Property | Description |
|---|---|
| Thermal Stability | High thermal stability allows for use in high-temperature applications |
| Electrical Conductivity | Potential use in organic electronics due to favorable charge transport properties |
| Optical Properties | Suitable for photonic applications due to unique light absorption characteristics |
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Analogs and Their Properties
Key Observations :
- Fluorenyl vs. Piperazinyl/Pyridinyl Groups : The bulky fluorenyl group in the target compound may reduce solubility compared to piperazinyl-pyridinyl analogs (e.g., 5l, 5m), which exhibit moderate melting points (80–118°C) and higher polarity .
- Propanamide Linker: The three-carbon chain in the target compound contrasts with the acetamide (two-carbon) linkers in –3.
Table 2: Cytotoxicity and Kinase Inhibition of Selected Compounds
Key Observations :
- VEGFR2 Inhibition: Analogs like 5l and 5a show moderate VEGFR2 inhibition, a key target in angiogenesis. The target compound’s fluorenyl group may sterically hinder binding compared to smaller substituents (e.g., morpholino in 5a) .
- Selectivity : Piperazinyl-pyridinyl derivatives (e.g., 5l) exhibit high selectivity for MDA-MB-231 over HepG2, suggesting substituent-dependent tissue specificity .
Biological Activity
N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is a compound that incorporates both fluorenyl and imidazo[2,1-b]thiazole moieties, which are known for their diverse biological activities. This article delves into the synthesis, biological evaluation, and potential pharmacological applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 9H-fluorene derivatives with 6-methylimidazo[2,1-b]thiazole under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and may involve catalysts to enhance yield and purity.
Biological Activity
The biological activity of this compound has been evaluated through various assays that assess its antimicrobial, antitumor, and enzyme inhibitory properties.
Antimicrobial Activity
Research has shown that compounds containing imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives synthesized from similar frameworks have been tested against multidrug-resistant microorganisms. The minimum inhibitory concentration (MIC) values for these compounds often exceed 256 μg/mL against Gram-positive bacteria and fungi, indicating moderate activity against certain strains .
Antitumor Activity
Imidazo[2,1-b]thiazole derivatives have been noted for their antitumor potential. In a study evaluating various imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates, some compounds demonstrated selective inhibition of carbonic anhydrase isoforms associated with tumorigenesis . The inhibition constants (K_i) for these compounds ranged from 57.7 to 98.2 µM against hCA II, suggesting potential applications in cancer therapy.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes that play crucial roles in various physiological processes. For example, studies on related imidazo[2,1-b]thiazole derivatives indicated selective inhibition of carbonic anhydrase isoforms with varying potencies . This suggests that this compound could be further explored for its enzyme inhibitory effects.
Case Studies
Several studies have highlighted the biological significance of imidazo[2,1-b]thiazole derivatives:
- Antitubercular Activity : A series of imidazo[2,1-b]thiazole derivatives were evaluated for their antitubercular activity, showing promising results against Mycobacterium tuberculosis .
- Coxsackie Virus Inhibition : Certain derivatives were found to exhibit potent activity against Coxsackie B4 virus, indicating antiviral properties .
Data Table: Biological Activity Overview
Q & A
Advanced Research Question
Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and binding affinity .
Molecular Docking : Simulate interactions with biological targets (e.g., acetylcholinesterase or antioxidant enzymes) using software like AutoDock Vina. Validate docking poses with experimental IC₅₀ values from enzyme inhibition assays .
QSAR Modeling : Use descriptors like logP, polar surface area, and substituent electronic effects to correlate structural features with bioactivity .
Data Contradiction Resolution : If computational predictions conflict with experimental results (e.g., unexpected low activity despite favorable docking scores), re-evaluate force field parameters or consider solvation effects in simulations .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Standardized Assay Conditions : Ensure consistency in bioactivity protocols (e.g., DPPH radical scavenging assays for antioxidants at identical concentrations and incubation times) .
Structural Validation : Re-examine compound purity via HPLC or LC-MS to rule out degradation products or isomerization (e.g., cis/trans amide conformers) .
Target-Specific Profiling : Compare activity across multiple targets (e.g., antifungal vs. antibacterial assays) to identify selectivity trends .
Case Study : If antioxidant activity (% DPPH inhibition) varies between studies, confirm the influence of substituents (e.g., electron-donating groups like -OH in 4e vs. -F in 4g) using controlled SAR experiments .
What are the best practices for optimizing solubility and stability during formulation?
Advanced Research Question
Solubility Enhancement :
- Use co-solvents (e.g., DMSO:water mixtures) or cyclodextrin inclusion complexes .
- Modify propanamide substituents (e.g., introduce polar groups like -OMe) to improve aqueous solubility .
Stability Testing :
- Conduct accelerated degradation studies under varied pH, temperature, and light exposure.
- Monitor stability via HPLC and identify degradation pathways (e.g., hydrolysis of the amide bond) .
Methodological Note : Preformulation studies should include logD measurements (octanol-water partitioning) to predict bioavailability .
How can crystallographic data improve the understanding of this compound’s molecular interactions?
Advanced Research Question
Single-Crystal X-Ray Diffraction : Determine precise bond lengths, angles, and packing arrangements using SHELX software for refinement .
Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking between fluorenyl and thiazole moieties) to explain crystallization behavior .
Contingency Planning : If crystallization fails, employ powder XRD or pair distribution function (PDF) analysis for amorphous phase characterization .
What are the challenges in scaling up synthesis while maintaining yield and purity?
Advanced Research Question
Process Optimization :
- Replace column chromatography with recrystallization or flash distillation for large-scale purification .
- Use flow chemistry to control exothermic reactions (e.g., amide bond formation) .
Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Troubleshooting : If yield drops at scale, investigate mass transfer limitations or solvent choice (e.g., switch from DMF to acetonitrile for better mixing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
